4-[(4-benzylpiperazin-1-yl)methyl]-5,7,8-trimethyl-2H-chromen-2-one
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Overview
Description
4-[(4-benzylpiperazin-1-yl)methyl]-5,7,8-trimethyl-2H-chromen-2-one is a synthetic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The inclusion of a piperazine moiety in the structure often enhances the bioactivity of the compound, making it a subject of interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-benzylpiperazin-1-yl)methyl]-5,7,8-trimethyl-2H-chromen-2-one typically involves the reductive amination of 7-methoxy-3-phenyl-4-(3-piperazin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The reaction conditions are carefully controlled to ensure the purity and yield of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
4-[(4-benzylpiperazin-1-yl)methyl]-5,7,8-trimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reductive amination is a key step in its synthesis.
Substitution: The piperazine moiety allows for various substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium cyanoborohydride in methanol.
Substitution: Various substituted aromatic aldehydes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reductive amination with different aromatic aldehydes yields various substituted phenyl derivatives .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing other bioactive compounds.
Biology: Exhibits significant antibacterial and antifungal activities.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 4-[(4-benzylpiperazin-1-yl)methyl]-5,7,8-trimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound’s bioactivity is often attributed to its ability to inhibit certain enzymes or proteins, such as oxidoreductase, through hydrophobic interactions between the aromatic moieties of the ligand and the lipophilic residues of the binding site .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride
Uniqueness
4-[(4-benzylpiperazin-1-yl)methyl]-5,7,8-trimethyl-2H-chromen-2-one stands out due to its unique combination of a chromen-2-one core and a benzylpiperazine moiety. This structure enhances its bioactivity and makes it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C24H28N2O2 |
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Molecular Weight |
376.5 g/mol |
IUPAC Name |
4-[(4-benzylpiperazin-1-yl)methyl]-5,7,8-trimethylchromen-2-one |
InChI |
InChI=1S/C24H28N2O2/c1-17-13-18(2)23-21(14-22(27)28-24(23)19(17)3)16-26-11-9-25(10-12-26)15-20-7-5-4-6-8-20/h4-8,13-14H,9-12,15-16H2,1-3H3 |
InChI Key |
SNADQLQGRHUAQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)OC2=C1C)CN3CCN(CC3)CC4=CC=CC=C4)C |
Origin of Product |
United States |
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